molecular formula C20H18N2O3 B2489976 N-benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide CAS No. 478078-86-3

N-benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2489976
CAS No.: 478078-86-3
M. Wt: 334.375
InChI Key: PEKOCBNMIJTGIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide is a synthetic pyrrole derivative designed for advanced chemical and pharmaceutical research. Pyrrole is a privileged scaffold in medicinal chemistry, known for its presence in numerous natural products and its ability to interact with diverse biological targets . This compound belongs to a class of molecules being investigated for their potential in addressing pressing global health challenges, particularly antibacterial and anticancer drug discovery. The pyrrole heterocycle is a fundamental structural component in many compounds with demonstrated biological activity. Its physicochemical properties, including a balance of lipophilicity and modest hydrophilicity, allow it to penetrate cell membranes and be efficiently absorbed, making it a valuable template for designing bioactive molecules . Research into pyrrole-carboxamide derivatives has shown that these compounds can mimic hydrophobic protein motifs, enabling them to interfere with protein-protein interactions (PPIs) involved in cancer cell regulation . Specifically, tetrasubstituted pyrrole derivatives analogous to this compound have displayed significant toxicity against human cancer cell lines, such as epithelial melanoma A375 cells, by activating apoptotic cell-death pathways . Concurrently, the search for new antibacterial agents to combat antibiotic resistance has highlighted pyrrole derivatives as promising candidates . Nature provides inspiration for these efforts, with antibacterial natural products like marinopyrrole and chlorizidine containing the pyrrole core . Synthetic pyrrole-based molecules, including N-(benzothiazol-2-yl)pyrrolamide derivatives, are being explored as DNA gyrase inhibitors, a validated target for antibacterial development . The structural features of this compound align with this ongoing research, suggesting potential for investigating its mechanism of action against bacterial enzymes like GyrB . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-25-17-9-5-8-15(10-17)19(23)16-11-18(21-13-16)20(24)22-12-14-6-3-2-4-7-14/h2-11,13,21H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKOCBNMIJTGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Cyclocondensation Approach

The most direct route involves a BF3·Et2O-catalyzed reaction between a 2,3-diketoester, aniline, and a 3-methoxybenzoyl-derived enaminone. For instance, ethyl 2,3-dioxovalerate reacts with aniline and (Z)-3-(3-methoxyphenyl)-3-(methylamino)prop-2-en-1-one in 1,2-dichloroethane (DCE) at 80°C for 36 hours. BF3·Et2O (1.2 equiv.) facilitates pyrrole cyclization, yielding ethyl 4-(3-methoxybenzoyl)-1-phenyl-1H-pyrrole-2-carboxylate as an intermediate. Subsequent saponification with LiOH in THF/water (4:1) generates the carboxylic acid, which undergoes amidation with benzylamine using EDCl/HOBt in DMF to furnish the target compound.

Key Data

  • Yield (Cyclocondensation): 76–83% for analogous ethyl carboxylates
  • Amidation Efficiency: 85–90% conversion (based on dichloromethane/triethylamine conditions)
  • Purification: Silica gel chromatography (hexane/ethyl acetate gradient)

Paal-Knorr Pyrrole Synthesis with Subsequent Acylation

An alternative pathway employs the Paal-Knorr reaction to form the pyrrole nucleus. Heating 1,4-diketones with benzylamine in acetic acid at 100°C for 12 hours generates N-benzylpyrrole-2-carboxamide. The 3-methoxybenzoyl group is introduced via Friedel-Crafts acylation using 3-methoxybenzoyl chloride and AlCl3 in dichloromethane at 0°C. This method, however, faces regioselectivity challenges, as acylation preferentially occurs at the pyrrole’s α-positions (C2/C5). To direct substitution to C4, a blocking group (e.g., ester at C2) is necessary, requiring additional protection/deprotection steps.

Key Data

  • Paal-Knorr Yield: 53% average for tricyclic pyrroles
  • Friedel-Crafts Efficiency: ~60% with AlCl3

Direct Amidation of Pyrrole-2-Carboxylic Acid Derivatives

4-(3-Methoxybenzoyl)-1H-pyrrole-2-carboxylic acid, synthesized via oxidative coupling of 3-methoxyacetophenone with ethyl glyoxylate, reacts with benzylamine in the presence of HATU/DIPEA to form the carboxamide. This method bypasses intermediate ester hydrolysis but requires stringent control over acylation conditions to avoid over-substitution.

Key Data

  • Coupling Yield: 78% using HATU
  • Purity: ≥94% after reverse-phase chromatography

Comparative Analysis of Synthetic Methods

Method Yield Regioselectivity Complexity Purification
Three-Component 76–83% High (C4) Moderate Flash chromatography
Paal-Knorr/Acylation 45–60% Low (C2/C5) High Automated chromatography
Direct Amidation 78% Moderate Low Reverse-phase

The three-component approach offers superior regioselectivity and scalability, whereas direct amidation minimizes synthetic steps but necessitates pre-functionalized intermediates.

Optimization of Reaction Conditions

Catalyst Screening

BF3·Et2O outperforms alternative Lewis acids (e.g., ZnCl2, FeCl3) in cyclocondensation, achieving 83% yield versus ≤60%. Microwave-assisted Paal-Knorr reactions reduce reaction times from 20 hours to 30 minutes but risk decomposition of thermally sensitive 3-methoxybenzoyl groups.

Solvent and Temperature Effects

Polar aprotic solvents (DCE, DMF) enhance cyclocondensation rates, while protic solvents (MeOH) favor hydrolysis side reactions. Optimal temperatures for Stetter/Paal-Knorr cascades range from 80–100°C, with higher temperatures accelerating diketone decomposition.

Characterization and Analytical Data

Spectroscopic Validation

  • 1H NMR (CDCl3): δ 7.82–7.80 (m, 2H, Ar-H), 7.46–7.42 (m, 1H, Ar-H), 6.94–6.90 (m, 2H, pyrrole-H), 4.61 (s, 2H, CH2Ph), 3.85 (s, 3H, OCH3).
  • 13C NMR: δ 191.9 (C=O), 165.0 (CONH), 142.8 (Ar-C), 55.2 (OCH3).
  • HRMS: [M+H]+ calculated for C21H19N2O3: 365.1396; found: 365.1389.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water) confirms ≥95% purity, with retention time = 12.3 min.

Challenges and Alternative Approaches

Competing Acylations

Unprotected pyrroles undergo unwanted C2/C5 acylation. Solutions include transient protection (e.g., SEM groups) or using bulky acylating agents to sterically hinder α-positions.

Amine Compatibility

Benzylamine’s nucleophilicity necessitates mild coupling conditions (0°C, DIPEA) to prevent epimerization or over-alkylation.

Applications and Derivatives

This compound serves as a precursor to antimicrobial agents and kinase inhibitors. Halogenation at C5 (e.g., Br, Cl) enhances bioactivity, achieving MIC values of 2–4 µg/mL against S. aureus.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyl and methoxybenzoyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Anticancer Properties

N-benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide has shown promising anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly melanoma cells. The compound activates apoptotic pathways, which is crucial for its anticancer effects. For instance, a derivative of this compound was reported to exhibit selective cytotoxicity against M14 and A375 melanoma cell lines, with an IC50 value of 10 μM, indicating significant potential for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis has been conducted to understand how modifications to the compound affect its biological activity. By altering substituents on the pyrrole core, researchers have identified key features that enhance solubility and potency against cancer cells. For example, certain tetrasubstituted derivatives demonstrated improved solubility and higher anticancer activity compared to their predecessors .

Case Study 1: Anticancer Efficacy

In a study exploring the efficacy of various pyrrole derivatives, this compound was tested against several cancer cell lines. The results indicated that this compound not only inhibited cell proliferation but also triggered apoptotic processes, as evidenced by phosphatidylserine exposure on the cell surface—an early marker of apoptosis .

Case Study 2: Comparative Analysis with Other Compounds

The compound was compared with nutlin-3a, a known MDM2 inhibitor, revealing a synergistic effect when used in combination therapy. Both compounds were found to target the same molecular pathway without competing for binding sites, suggesting that they could be used together for enhanced therapeutic efficacy against tumors expressing high levels of MDM2 .

CompoundCell Line TestedIC50 Value (μM)Mechanism of Action
This compoundA375 Melanoma10Induction of apoptosis via p53 pathway
Nutlin-3aVarious15MDM2 inhibition

Mechanism of Action

The mechanism of action of N-benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial cell division by targeting key functional proteins involved in the process .

Comparison with Similar Compounds

Structural Modifications and Key Features

The following table highlights structural differences and similarities between N-benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide and selected analogues:

Compound Name Substituent at Position 4 N-Substituent Key Features Potential Biological Implications References
Target Compound 3-Methoxybenzoyl Benzyl Aromatic acyl group with methoxy; moderate hydrophobicity Enhanced hydrogen bonding via methoxy group
N-Benzyl-4-[4-(3-Chlorophenyl)-1H-pyrazol-3-yl] 4-(3-Chlorophenyl)-1H-pyrazol-3-yl Benzyl Chlorophenyl-pyrazole; electron-withdrawing Cl Possible DNA/protein interaction via pyrazole
N-(3-Methoxypropyl)-4-[3-(Trifluoromethyl)benzoyl] 3-(Trifluoromethyl)benzoyl 3-Methoxypropyl Strongly electron-withdrawing CF₃; increased solubility from methoxypropyl Enhanced metabolic stability
N-Benzyl-4-(2-Ethylbutanoyl) 2-Ethylbutanoyl Benzyl Aliphatic acyl group; high hydrophobicity Improved membrane permeability
4-(4-Methoxybenzoyl)-N-(3-Pyridinylmethyl) 4-Methoxybenzoyl 3-Pyridinylmethyl Pyridine ring for hydrogen bonding; para-methoxy orientation Target specificity for kinase enzymes

Electronic and Steric Effects

  • Electron-Donating vs. In contrast, the 3-trifluoromethyl group in ’s analogue withdraws electrons, increasing electrophilicity and binding affinity to hydrophobic pockets.
  • Aromatic vs.

Research Findings and Implications

Crystallographic Insights

demonstrates that dihedral angles between aromatic rings (e.g., 72.44° and 89.90°) influence molecular conformation and packing. For the target compound, the 3-methoxybenzoyl group may adopt a non-planar orientation, reducing crystallinity compared to planar substituents like pyridinylmethyl ().

Biological Activity

N-benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide (CAS No. 478078-86-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC20_{20}H18_{18}N2_{2}O3_{3}
Molecular Weight334.37 g/mol
IUPAC NameThis compound
CAS Number478078-86-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to modulate enzyme activity, potentially inhibiting key proteins involved in cellular processes such as proliferation and survival.

  • Antiproliferative Activity : Research indicates that this compound exhibits antiproliferative effects on various cancer cell lines by interfering with the mTORC1 signaling pathway, which is crucial for cell growth and metabolism .
  • Autophagy Modulation : The compound has been shown to enhance basal autophagy while impairing autophagic flux under nutrient-deprived conditions. This dual action may provide a selective advantage in targeting cancer cells that rely on autophagy for survival under metabolic stress .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro studies demonstrate significant activity against various bacterial strains, indicating its potential as a lead compound for developing new antibacterial agents.

Case Study: Structure-Activity Relationship (SAR)

A study focused on the SAR of pyrrole derivatives highlighted that modifications in the benzamide structure can significantly influence biological activity. The introduction of methoxy groups was found to enhance the compound's potency against Staphylococcus aureus with minimal toxicity to human cells .

Research Findings

Recent research findings have further elucidated the biological activities associated with this compound:

  • Anticancer Properties : In vitro assays demonstrated submicromolar antiproliferative activity against pancreatic cancer cell lines, suggesting that this compound may serve as a promising candidate in cancer therapy .
  • Mechanistic Insights : The compound's ability to disrupt mTORC1 reactivation during nutrient refeeding highlights its potential as an autophagy modulator, which could be beneficial in treating tumors that exploit autophagy for survival .

Q & A

Q. What are the standard synthetic routes for N-benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling reactions between pyrrole-2-carboxylic acid derivatives and benzylamine-containing intermediates. For example:

  • Step 1: Activation of the pyrrole-2-carboxylic acid moiety using reagents like SOCl₂ to form an acyl chloride intermediate .
  • Step 2: Coupling with N-benzylamine derivatives under basic conditions (e.g., Et₃N) in anhydrous solvents (e.g., CH₂Cl₂) at 0–25°C for 4–24 hours .
  • Step 3: Purification via chromatography (e.g., silica gel with petroleum ether/ethyl acetate) or preparative HPLC .
    Critical Factors:
  • Temperature: Lower temperatures (0°C) reduce side reactions during coupling.
  • Solvent Choice: Polar aprotic solvents enhance reaction efficiency.
  • Purification: SFC (Supercritical Fluid Chromatography) improves enantiomer separation for chiral analogs .
    Yields vary significantly (15–70%) depending on steric hindrance and electronic effects of substituents .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • 1H NMR: Confirms regiochemistry and substitution patterns. For example, methoxybenzoyl protons appear as a singlet at δ 3.8–4.0 ppm, while pyrrole NH protons resonate near δ 10–12 ppm .
  • ESIMS/LCMS: Validates molecular weight (e.g., m/z 388.1 for M-1 or 416.1 for M+1 in related analogs) and purity (>95% by LCMS) .
  • IR Spectroscopy: Identifies carbonyl (C=O, ~1650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
  • HPLC: Assesses purity (>98% for pharmaceutical-grade standards) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in coupling reactions?

Methodological Answer: Low yields often stem from steric hindrance or poor nucleophilicity. Strategies include:

  • Pre-activation of Carboxylic Acids: Use of HATU or EDCI/HOBt for amide bond formation to enhance coupling efficiency .
  • Microwave-assisted Synthesis: Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves yield by 10–15% in similar pyrrole derivatives .
  • Solvent Optimization: Switching to DMF or THF increases solubility of intermediates .
  • Catalytic Additives: DMAP (4-Dimethylaminopyridine) accelerates acylation reactions .
    Case Study: A related compound (3-Methyl-N-(1-(1-methyl-1H-pyrazol-3-yl)ethyl)-4-(6-(trifluoromethyl)-1H-indol-3-yl)-1H-pyrrole-2-carboxamide) achieved a 32% yield via SFC purification after optimizing stoichiometry (1.5 equiv. amine) .

Q. What strategies are employed to analyze contradictory biological activity data across structural analogs?

Methodological Answer: Contradictions often arise from subtle structural variations. Key approaches include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., methoxy vs. trifluoromethyl groups) and assess activity trends. For example, replacing a phenyl ring with a pyridinyl group in analogs increased antimicrobial potency by 50% .
  • Molecular Docking: Predict binding modes to targets (e.g., DNA gyrase for antimicrobial activity) using software like AutoDock. A study on 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives revealed hydrogen bonding with Thr165 and hydrophobic interactions with Val167 residues .
  • Biological Replicates: Use ≥3 independent assays to confirm IC50 values. For instance, antiviral activity (e.g., IC50 = 0.5 µM) was validated in multiple cell lines for a pyrrole-2-carboxamide analog .

Q. How can researchers resolve discrepancies in reported enzymatic inhibition data for this compound?

Methodological Answer: Discrepancies may arise from assay conditions or target specificity. Mitigation strategies:

  • Standardized Assay Protocols: Use consistent ATP concentrations (e.g., 100 µM for kinase assays) and buffer pH (7.4) .
  • Off-target Screening: Employ panels like Eurofins KinaseProfiler to rule out non-specific binding .
  • Data Normalization: Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinase inhibition) .
    Example: A study on pyrrole-based DNA gyrase inhibitors found that varying Mg²⁺ concentrations (2–10 mM) altered IC50 values by 2-fold, highlighting the need for standardized conditions .

Q. What computational methods are recommended for predicting the metabolic stability of this compound?

Methodological Answer:

  • In Silico Tools: Use ADMET Predictor or Schrödinger’s QikProp to estimate metabolic sites. For example, methoxy groups are prone to demethylation by CYP3A4 .
  • MD Simulations: Analyze binding stability (RMSD <2 Å over 100 ns) to cytochrome P450 enzymes .
  • Metabolite Identification: LC-HRMS coupled with enzyme incubation (e.g., human liver microsomes) detects phase I/II metabolites .

Q. How can researchers design analogs to improve solubility without compromising target affinity?

Methodological Answer:

  • Pro-drug Strategies: Introduce phosphate or acetate esters at the pyrrole NH position to enhance aqueous solubility .
  • PEGylation: Attach polyethylene glycol (PEG) chains to the benzyl group, improving solubility by 10-fold in analogs .
  • Bioisosteric Replacement: Substitute methoxy with morpholino groups (logP reduction by 0.5 units) while maintaining H-bonding capacity .
    Case Study: A sulfonamide analog achieved 85% solubility in PBS (pH 7.4) after replacing a chloro substituent with a hydroxyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.